Cas no 1528070-65-6 (3-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-3-ol)

3-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-3-ol 化学的及び物理的性質
名前と識別子
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- 3-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-3-ol
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- インチ: 1S/C11H23NO/c1-4-11(13,9(2)3)10(8-12)6-5-7-10/h9,13H,4-8,12H2,1-3H3
- InChIKey: RPAIYZVSMRZIEG-UHFFFAOYSA-N
- SMILES: C(C1(CCC1)CN)(O)(CC)C(C)C
3-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-683233-0.1g |
3-[1-(aminomethyl)cyclobutyl]-2-methylpentan-3-ol |
1528070-65-6 | 95.0% | 0.1g |
$678.0 | 2025-03-12 | |
Enamine | EN300-683233-0.5g |
3-[1-(aminomethyl)cyclobutyl]-2-methylpentan-3-ol |
1528070-65-6 | 95.0% | 0.5g |
$739.0 | 2025-03-12 | |
Enamine | EN300-683233-0.05g |
3-[1-(aminomethyl)cyclobutyl]-2-methylpentan-3-ol |
1528070-65-6 | 95.0% | 0.05g |
$647.0 | 2025-03-12 | |
Enamine | EN300-683233-0.25g |
3-[1-(aminomethyl)cyclobutyl]-2-methylpentan-3-ol |
1528070-65-6 | 95.0% | 0.25g |
$708.0 | 2025-03-12 | |
Enamine | EN300-683233-1.0g |
3-[1-(aminomethyl)cyclobutyl]-2-methylpentan-3-ol |
1528070-65-6 | 95.0% | 1.0g |
$770.0 | 2025-03-12 | |
Enamine | EN300-683233-10.0g |
3-[1-(aminomethyl)cyclobutyl]-2-methylpentan-3-ol |
1528070-65-6 | 95.0% | 10.0g |
$3315.0 | 2025-03-12 | |
Enamine | EN300-683233-2.5g |
3-[1-(aminomethyl)cyclobutyl]-2-methylpentan-3-ol |
1528070-65-6 | 95.0% | 2.5g |
$1509.0 | 2025-03-12 | |
Enamine | EN300-683233-5.0g |
3-[1-(aminomethyl)cyclobutyl]-2-methylpentan-3-ol |
1528070-65-6 | 95.0% | 5.0g |
$2235.0 | 2025-03-12 |
3-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-3-ol 関連文献
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
4. Back matter
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
3-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-3-olに関する追加情報
3-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-3-ol: A Comprehensive Overview
The compound 3-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-3-ol (CAS No. 1528070-65-6) is a unique organic molecule with significant potential in various fields of chemistry and pharmacology. This compound, characterized by its cyclobutane ring, aminomethyl group, and tertiary alcohol functional groups, has garnered attention due to its structural complexity and potential applications in drug design and development.
Recent studies have highlighted the importance of cyclobutane-containing compounds in medicinal chemistry. The cyclobutane ring in this molecule contributes to its rigidity, which can enhance molecular stability and bioavailability. This structural feature makes it a promising candidate for designing drugs targeting specific biological pathways. For instance, researchers have explored the use of similar compounds in the development of kinase inhibitors, where the rigid structure aids in precise molecular interactions.
The presence of an aminomethyl group introduces additional functionality to the molecule. This group can participate in hydrogen bonding, a critical interaction in many biological systems. Recent advancements in synthetic chemistry have enabled the efficient synthesis of such groups, allowing for greater control over the molecule's properties. The tertiary alcohol group further enhances the compound's versatility, as it can act as a nucleophile or undergo various oxidation reactions to yield derivatives with different biological activities.
From a synthetic perspective, the preparation of 3-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-3-ol involves a multi-step process that combines cycloaddition reactions with subsequent functionalization. The use of transition metal catalysts has significantly improved the efficiency of these reactions, making large-scale production more feasible. Moreover, green chemistry approaches have been employed to minimize environmental impact during synthesis.
In terms of applications, this compound has shown promise in several areas. Its ability to form stable complexes with metal ions makes it a valuable ligand in coordination chemistry. Additionally, its role as an intermediate in drug synthesis has been explored, particularly in the development of anti-inflammatory and antiviral agents. Recent studies have demonstrated its potential as a building block for creating bioactive molecules with improved pharmacokinetic profiles.
The structural uniqueness of 3-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-3-ol also lends itself to applications in materials science. Its rigid structure and functional groups make it suitable for use in polymer synthesis or as a component in advanced materials with tailored properties. Researchers are currently investigating its potential as a monomer for creating stimuli-responsive polymers, which could find applications in drug delivery systems.
From an analytical standpoint, modern spectroscopic techniques such as NMR and mass spectrometry have been instrumental in confirming the compound's structure and purity. These methods provide detailed insights into the molecule's conformational dynamics and stereochemistry, which are crucial for understanding its behavior in different chemical environments.
In conclusion, 3-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-3-ol (CAS No. 1528070-65-6) is a versatile compound with significant potential across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application development, positions it as a valuable tool in both academic research and industrial applications.
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